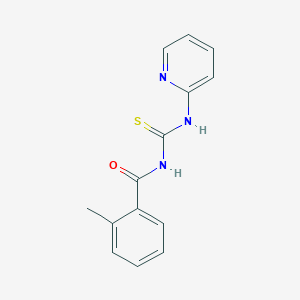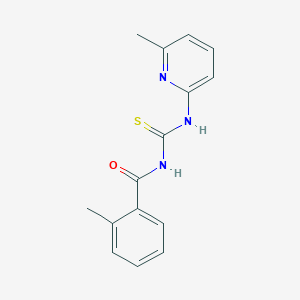![molecular formula C22H17N3O3S B410533 N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B410533.png)
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a phenyl group, and a methoxybenzamide moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole core. This intermediate is then reacted with a phenyl isothiocyanate to introduce the carbamothioyl group. Finally, the methoxybenzamide moiety is attached through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Corresponding substituted derivatives (e.g., amine or thiol derivatives)
科学的研究の応用
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
作用機序
The mechanism of action of N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in oxidative stress, thereby exerting its antioxidant effects .
類似化合物との比較
Similar Compounds
- N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide
- N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-fluorobenzamide
- N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-iodobenzamide
Uniqueness
Compared to similar compounds, N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide stands out due to its unique methoxy group, which can influence its reactivity and interaction with biological targets.
特性
分子式 |
C22H17N3O3S |
|---|---|
分子量 |
403.5g/mol |
IUPAC名 |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H17N3O3S/c1-27-18-11-4-2-9-16(18)20(26)25-22(29)23-15-8-6-7-14(13-15)21-24-17-10-3-5-12-19(17)28-21/h2-13H,1H3,(H2,23,25,26,29) |
InChIキー |
CCOUYTBELNMVFA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
正規SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B410451.png)





![N-[(3-methoxyphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410461.png)
![2-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B410463.png)
![2-methyl-N-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B410464.png)
![1-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(2-methyl-benzoyl)-thiourea](/img/structure/B410465.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B410468.png)
![3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(2-METHYLBENZOYL)THIOUREA](/img/structure/B410469.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-N'-(2-methylbenzoyl)thiourea](/img/structure/B410472.png)

